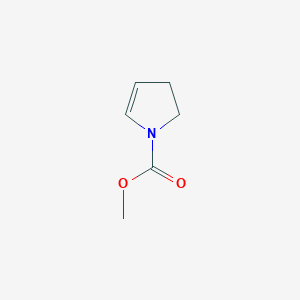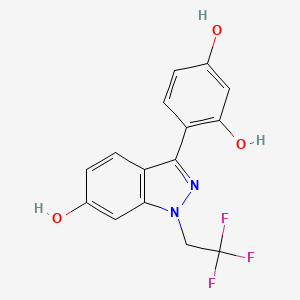
2,3-Dihydro-pyrrole-1-carboxylic acid methyl ester
Vue d'ensemble
Description
2,3-Dihydro-pyrrole-1-carboxylic acid methyl ester is a heterocyclic organic compound with the molecular formula C6H9NO2 It is a derivative of pyrroline, a five-membered ring containing one nitrogen atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 2,3-Dihydro-pyrrole-1-carboxylic acid methyl ester can be synthesized through several methods. One common approach involves the condensation of pyrrole with dimethyl carbonate. This reaction typically requires a catalyst, such as iron (III) chloride, and is carried out under mild conditions to achieve good yields .
Industrial Production Methods: In industrial settings, the production of methyl 2-pyrroline-1-carboxylate often involves the use of large-scale reactors and optimized reaction conditions to ensure high efficiency and purity. The process may include steps such as purification through distillation or recrystallization to obtain the desired product.
Analyse Des Réactions Chimiques
Types of Reactions: 2,3-Dihydro-pyrrole-1-carboxylic acid methyl ester undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and properties for specific applications.
Common Reagents and Conditions:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide under controlled conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to produce reduced forms of the compound.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Applications De Recherche Scientifique
2,3-Dihydro-pyrrole-1-carboxylic acid methyl ester has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of methyl 2-pyrroline-1-carboxylate involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may interact with enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparaison Avec Des Composés Similaires
2,3-Dihydro-pyrrole-1-carboxylic acid methyl ester can be compared with other similar compounds, such as pyrrole, pyrrolidine, and indole derivatives. These compounds share a similar heterocyclic structure but differ in their chemical properties and applications:
Propriétés
Formule moléculaire |
C6H9NO2 |
|---|---|
Poids moléculaire |
127.14 g/mol |
Nom IUPAC |
methyl 2,3-dihydropyrrole-1-carboxylate |
InChI |
InChI=1S/C6H9NO2/c1-9-6(8)7-4-2-3-5-7/h2,4H,3,5H2,1H3 |
Clé InChI |
SWCRVYZJNHPQPS-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)N1CCC=C1 |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details








Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














